molecular formula C11H7F3N2O3 B2643605 1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione CAS No. 339104-08-4

1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione

Katalognummer: B2643605
CAS-Nummer: 339104-08-4
Molekulargewicht: 272.183
InChI-Schlüssel: BWERQUCQARSPDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole, a group believed to confer potency and selectivity toward the human (h) A2B adenosine receptor (AR) to the xanthine ligand 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975) .

Wissenschaftliche Forschungsanwendungen

  • Therapeutic Efficacy in Treating Pityriasis Versicolor :

    • The antifungal activity of sertaconazole (a compound structurally similar to the query compound) was proven effective in treating Pityriasis versicolor. In a clinical trial, patients treated with sertaconazole showed a 100% cure rate without any recorded relapses or adverse effects, indicating its potential as a topical therapeutic agent for this condition (Nasarre et al., 1992).
  • Dynamic Receptor Occupancy Imaging :

    • TPA023B, a compound that activates certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, was studied for its pharmacological characteristics and dynamic receptor occupancy in the human brain using positron emission tomography (PET). This study underscores the compound's potential in modulating receptor activity and its application in neuropharmacology (Laere et al., 2008).
  • Exploring the Antioxidant Therapy in Chagas' Heart Disease :

    • In the context of Chagas' heart disease, the oxidative stress induced by Benznidazole (BZN) treatment was studied. It was found that antioxidant supplementation with vitamins E and C could mitigate the oxidative damage caused by BZN, pointing towards the potential of antioxidant therapy in managing oxidative stress-related conditions (Ribeiro et al., 2010).
  • Investigation of Thyroid Hormone Metabolism :

    • Amiodarone, a drug used for arrhythmias, was shown to influence thyroid hormone metabolism, suggesting its potential implications in endocrinology and metabolic studies. The drug seems to alter the deiodination process of thyroxin to triiodothyronine and possibly induces the production of reverse triiodothyronine (Burger et al., 1976).
  • Thromboxane Synthetase Inhibition Study :

    • The imidazole derivative UK-37 248 was studied for its potential as a thromboxane synthetase inhibitor. It was found to modulate the production of pro-aggregatory and anti-aggregatory agents, suggesting its potential use as an antithrombotic agent, possibly more effective than aspirin in certain conditions (Vermylen et al., 1981).

Eigenschaften

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERQUCQARSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.